

Application Notes and Protocols for PD 135158 in Cell Culture Assays

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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173

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Introduction

PD 135158 is a potent and selective non-peptide antagonist of the Cholecystikinin B (CCK-B) receptor, also known as the CCK2 receptor. The CCK-B receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands such as cholecystikinin (CCK) and gastrin triggers a cascade of intracellular signaling events, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations and activation of protein kinase C (PKC). Downstream of these events, the Ras-Raf-MEK-ERK/MAPK pathway can be activated, influencing a variety of cellular processes including proliferation, differentiation, and secretion.

These application notes provide detailed protocols for utilizing **PD 135158** in common cell culture assays to investigate CCK-B receptor signaling and its role in cellular functions. The provided methodologies are intended to serve as a guide for researchers and can be adapted based on specific cell types and experimental goals.

Data Presentation: In Vitro Efficacy of PD 135158

The following table summarizes the reported binding affinity and functional inhibition of **PD 135158**. This data is essential for determining the appropriate concentration range for in vitro

experiments.

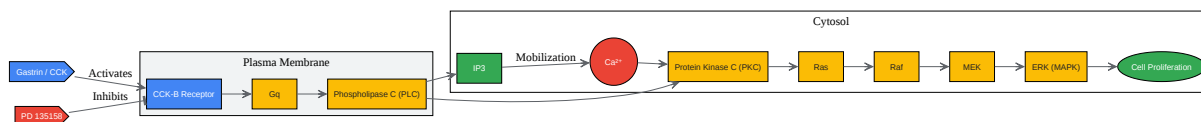
Parameter	Receptor	Species	Cell Line/Tissue	Value	Reference
Ki	CCK-B	Guinea pig	Brain	0.35 nM	[1]
Ki	CCK-B	Human	-	1.1 nM	[1]
IC50	CCK-A	Rat	Pancreatic acini	~0.4 μ M (as agonist)	[2]

Note: While **PD 135158** is a potent CCK-B antagonist, it has been observed to act as a full agonist at the rat pancreatic CCK-A receptor at higher concentrations[2]. This is a critical consideration when designing experiments and interpreting results, especially in cell lines that may express both receptor subtypes.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by agonists like gastrin or CCK initiates a well-defined signaling cascade. **PD 135158** acts by competitively binding to the receptor, thereby preventing the agonist from initiating these downstream events.



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Caption: CCK-B Receptor Signaling Cascade.

Experimental Protocols

Cell Proliferation Assay using [^3H]-Thymidine Incorporation

This protocol details the measurement of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. This method is highly sensitive for assessing the inhibitory effect of **PD 135158** on agonist-induced cell growth.

Experimental Workflow:

Caption: [^3H]-Thymidine Incorporation Assay Workflow.

Materials:

- Cell line expressing CCK-B receptors (e.g., HT-29 human colon adenocarcinoma cells)
- Complete culture medium (e.g., RPMI 1640 with 10% FBS)
- Serum-free culture medium
- **PD 135158** stock solution (in DMSO)
- CCK-B receptor agonist (e.g., Gastrin-17 or Pentagastrin)
- [^3H]-Thymidine (1 mCi/mL)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Trichloroacetic acid (TCA), 10% (w/v)
- Scintillation fluid
- 96-well cell culture plates
- Cell harvester

- Scintillation counter

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5×10^3 cells/well for HT-29). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the complete medium with serum-free medium and incubate for 24 hours.
- Antagonist Pre-incubation: Prepare serial dilutions of **PD 135158** in serum-free medium. A suggested concentration range is 10^{-10} M to 10^{-6} M. Remove the starvation medium and add the **PD 135158** solutions to the respective wells. Incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
- Agonist Stimulation: Add the CCK-B agonist (e.g., 10 nM Gastrin-17) to the wells containing **PD 135158** or vehicle. Also, include a control group with no agonist stimulation. Incubate for 24 hours.
- Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for 4-6 hours at 37°C.
- Cell Harvesting:
 - Aspirate the medium and wash the cells twice with cold PBS.
 - Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
 - Wash the cells twice with cold PBS.
 - Lyse the cells by adding 100 µL of 0.1 N NaOH to each well.
 - Transfer the lysate to scintillation vials.
- Measurement: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Express the results as a percentage of the maximal agonist-induced proliferation. Plot the percentage of inhibition against the log concentration of **PD 135158** to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **PD 135158** to block agonist-induced increases in intracellular calcium concentration ($[Ca^{2+}]_i$), a key event in CCK-B receptor signaling.

Experimental Workflow:

Caption: Intracellular Calcium Mobilization Assay Workflow.

Materials:

- Cells expressing CCK-B receptors (e.g., CHO-CCKBR or SH-SY5Y)
- Culture medium
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fura-2 AM or other calcium-sensitive fluorescent dye
- Pluronic F-127
- **PD 135158** stock solution
- CCK-B receptor agonist (e.g., CCK-8 or pentagastrin)
- Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

- **Cell Preparation:** Seed cells onto appropriate plates or coverslips and allow them to reach 70-80% confluency.
- **Dye Loading:**

- Prepare a loading buffer containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
- Remove the culture medium, wash the cells with HBSS, and add the loading buffer.
- Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with HBSS to remove extracellular dye.
- Assay:
 - Place the plate or coverslip in the fluorescence reader/microscope.
 - Establish a stable baseline fluorescence reading (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
 - Add various concentrations of **PD 135158** and incubate for 5-10 minutes.
 - Add a fixed concentration of the CCK-B agonist (e.g., 100 nM CCK-8) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
- Data Analysis:
 - Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
 - The peak increase in the fluorescence ratio after agonist addition represents the calcium response.
 - Determine the percentage inhibition of the agonist-induced calcium response by **PD 135158** at each concentration and calculate the IC50 value.

ERK1/2 Phosphorylation Assay via Western Blotting

This protocol is designed to assess the inhibitory effect of **PD 135158** on the activation of the ERK/MAPK signaling pathway, a downstream target of the CCK-B receptor.

Experimental Workflow:

Caption: ERK Phosphorylation Western Blot Workflow.

Materials:

- Cell line expressing CCK-B receptors (e.g., SH-SY5Y or AGS cells stably expressing the CCK-B receptor)
- Culture medium
- **PD 135158** stock solution
- CCK-B receptor agonist (e.g., pentagastrin)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours.

- Pre-incubate with desired concentrations of **PD 135158** (e.g., 1 μ M) for 1 hour.
- Stimulate with a CCK-B agonist (e.g., 100 nM pentagastrin) for a time determined by a time-course experiment (typically 5-15 minutes for ERK phosphorylation).
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE.
 - Transfer the proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the chemiluminescent signal.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-ERK signal to the total ERK signal for each sample.

- Compare the normalized values between different treatment groups to determine the effect of **PD 135158**. A study on HT-29 cells showed that pentagastrin significantly increased the phosphorylation of ERK1/2, and this effect was antagonized by the CCK receptor antagonist proglumide[3][4]. Similar inhibition would be expected with **PD 135158**.

Conclusion

PD 135158 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CCK-B receptor. The protocols provided herein offer a framework for assessing the impact of **PD 135158** on key cellular responses mediated by this receptor. Researchers should carefully consider the specific characteristics of their cell system, including the potential expression of CCK-A receptors, to ensure accurate data interpretation. By employing these assays, scientists and drug development professionals can effectively characterize the in vitro effects of CCK-B receptor antagonists and further elucidate the therapeutic potential of targeting this signaling pathway.

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